2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a fluorinated aromatic ring, and a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a fluorinated aromatic aldehyde, followed by cyclization to form the chromeno-pyrrole core. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ETHANAMINE DIHYDROCHLORIDE: Shares the thiazole ring but differs in its overall structure and applications.
1-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ETHANAMINE DIHYDROCHLORIDE: Another thiazole derivative with distinct properties.
Uniqueness
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of a thiazole ring, a fluorinated aromatic ring, and a chromeno-pyrrole structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H17FN2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17FN2O4S/c1-11-12(2)31-23(25-11)26-19(13-5-4-6-15(9-13)29-3)18-20(27)16-10-14(24)7-8-17(16)30-21(18)22(26)28/h4-10,19H,1-3H3 |
InChI Key |
PMMGKBQRCGIFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.